![molecular formula C18H20N2O2 B5567373 2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

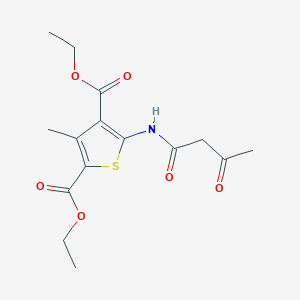

The compound “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is a complex organic molecule. It has a molecular weight of 346.43 . The IUPAC name for this compound is 2-({3-[(2,2-dimethylpropanoyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is characterized by a benzamide core with a phenyl group and a 2,2-dimethylpropanoyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis

The compound “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is a solid at room temperature . It has a molecular weight of 221.26 . The InChI key for this compound is PGCLHEDGEGINOE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

One significant application of similar compounds is in the synthesis and characterization of novel aromatic polyimides. These compounds have been used to create polymers with high solubility in organic solvents and notable thermal stability, making them suitable for various industrial applications. For instance, a study by Butt et al. (2005) synthesized new diamines, including similar structures, which were polymerized with different anhydrides to produce polyimides with inherent viscosities ranging from 0.62 to 0.97 dl/g. These polymers exhibited solubility in common organic solvents and demonstrated degradation temperatures ranging from 240°C to 550°C in nitrogen, indicating their high thermal stability. Such materials find applications in coatings, films, and advanced composite materials due to their exceptional properties (Butt et al., 2005).

Material Science and Catalysis

In the field of material science and catalysis, compounds with similar structures have been explored for their potential roles. The research on nano α-Al2O3 supported ammonium dihydrogen phosphate, for example, delves into the preparation and characterization of catalysts for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These catalysts facilitate environmentally benign routes for chemical syntheses, offering advantages such as shorter reaction times and better yields. The study underscores the importance of such compounds in developing novel catalytic materials that enhance the efficiency of chemical processes (Maleki & Ashrafi, 2014).

Biochemical Research

In biochemical research, derivatives of "2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide" have been examined for their roles in inhibiting specific biological processes. For example, compounds from the N-(1,1-dimethylpropynyl) benzamide series have been studied for their ability to inhibit mitosis in plant cells. Such research provides insights into the molecular mechanisms controlling cell division and has implications for developing agricultural chemicals and understanding cancer cell proliferation (Merlin et al., 1987).

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)17(22)20-15-12-8-7-11-14(15)16(21)19-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSOAIIHOKPETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-dimethylpropanoylamino)-N-phenylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)